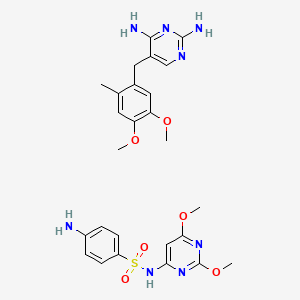
Rofenaid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rofenaid is a veterinary compound primarily used as an antibacterial and anticoccidial agent. It is a combination of two active ingredients: sulfadimethoxine and ormetoprim. This compound is widely used in poultry, including broiler chickens, turkeys, ducks, and chukar partridges, to prevent and control bacterial infections and coccidiosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rofenaid is synthesized by combining sulfadimethoxine and ormetoprim. Sulfadimethoxine is a sulfonamide antibiotic, while ormetoprim is a dihydrofolate reductase inhibitor. The synthesis involves the preparation of each component separately, followed by their combination in specific ratios to form the final product .
Industrial Production Methods
In industrial settings, this compound is produced by mixing sulfadimethoxine and ormetoprim in a carrier suitable for incorporation into animal feed. The mixture is then processed into a powder form, ensuring uniform distribution of the active ingredients. The final product is packaged in multiwall paper bags with protective barriers to maintain its stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Rofenaid undergoes various chemical reactions, including:
Oxidation: Sulfadimethoxine can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Ormetoprim can be reduced to its corresponding amine derivatives.
Substitution: Both sulfadimethoxine and ormetoprim can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
Oxidation: Sulfone derivatives of sulfadimethoxine.
Reduction: Amine derivatives of ormetoprim.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Rofenaid has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of sulfonamides and dihydrofolate reductase inhibitors in various chemical reactions.
Biology: Investigated for its effects on bacterial and protozoal infections in poultry.
Medicine: Studied for its potential use in treating infections in other animals and possibly humans.
Industry: Utilized in the production of medicated feeds for poultry to ensure healthy growth and prevent diseases
Wirkmechanismus
Rofenaid exerts its effects through the combined action of sulfadimethoxine and ormetoprim. Sulfadimethoxine inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid, while ormetoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid. This dual inhibition disrupts the folate synthesis pathway, leading to the death of susceptible bacteria and protozoa .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamerazine: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfaquinoxaline: A sulfonamide used to treat coccidiosis in poultry.
Oxytetracycline: A broad-spectrum antibiotic used in veterinary medicine.
Erythromycin: A macrolide antibiotic used to treat various bacterial infections .
Uniqueness of Rofenaid
This compound is unique due to its combination of sulfadimethoxine and ormetoprim, which provides a synergistic effect, enhancing its antibacterial and anticoccidial properties. This combination allows for a broader spectrum of activity and improved efficacy compared to using either component alone .
Eigenschaften
CAS-Nummer |
9088-15-7 |
|---|---|
Molekularformel |
C26H32N8O6S |
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
ADIRUHPHKMZNAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















